
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine
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Overview
Description
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine has several scientific research applications:
Agriculture: It is used as a fungicide due to its ability to inhibit fungal growth by interfering with mitochondrial electron transport.
Pharmaceuticals: The compound is explored for its potential as an antiviral and anticancer agent.
Chemical Research: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells and leading to their death . In pharmaceutical research, its derivatives may inhibit key enzymes or receptors involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: A precursor in the synthesis of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in pharmaceutical research make it a compound of significant interest .
Biological Activity
4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative with significant biological activity. This compound, characterized by its chloro and isopropyl substituents, has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C9H12ClN3, with a molecular weight of approximately 185.65 g/mol. Its structure features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, and substituents that influence its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have shown that this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
The exact IC50 value for this compound remains to be determined, but its structural similarities to known COX inhibitors suggest promising anti-inflammatory properties.
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial effects. Preliminary findings indicate potential activity against various bacterial strains.
Bacterial Strain | MIC (μM) | Reference |
---|---|---|
Staphylococcus aureus | TBD | |
Escherichia coli | TBD |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
3. Anticancer Activity
The anticancer properties of pyrimidine derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
These findings underscore the potential of this compound in cancer therapy, particularly as a protein kinase inhibitor.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator within various biochemical pathways, influencing processes such as inflammation and cell proliferation.
Case Studies
Several studies have explored the therapeutic applications of pyrimidine derivatives:
- Anti-inflammatory Effects : A study demonstrated that certain pyrimidine derivatives significantly reduced COX-2 mRNA expressions and protein levels in animal models, indicating their potential as anti-inflammatory agents .
- Anticancer Research : A novel class of substituted purines was synthesized, showing high activity against leukemic cell lines comparable to established treatments like sorafenib . The structural modifications in these compounds highlight the importance of substituent positions in enhancing biological activity.
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-N-methyl-6-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)6-4-7(9)12-8(10-3)11-6/h4-5H,1-3H3,(H,10,11,12) |
InChI Key |
SQBPFRZXUOCUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)NC)Cl |
Origin of Product |
United States |
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